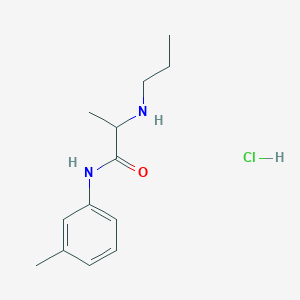

Prilocaine Hydrochloride Imp. D (EP); Prilocaine Imp. D (EP); (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride; Prilocaine Hydrochloride Imp. D (EP) as Hydrochloride; Prilocaine Hydrochloride Impurity D as Hydrochloride; Prilocaine Impurity D as Hydrochloride

Description

Prilocaine Hydrochloride Impurity D, also designated as (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride, is a critical process-related impurity in prilocaine hydrochloride, a local anesthetic. Its structural formula (C₁₃H₂₀N₂O·HCl, MW: 256.77) features a 3-methylphenyl group attached to a propanamide backbone with a propylamino side chain . This impurity arises during synthesis or degradation of prilocaine hydrochloride and is pharmacologically inactive but must be controlled to ≤0.1% per regulatory guidelines (e.g., EP, USP) .

Other structurally related impurities include:

- Prilocaine Hydrochloride Impurity E (EP): (RS)-N-(4-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride (CAS 35891-99-7) .

- Prilocaine Related Compound B (USP): (RS)-N-(4-Methylphenyl)-2-(propylamino)propanamide (CAS 744961-76-0) .

- Prilocaine Impurity B (EP): o-Toluidine Hydrochloride (CAS 636-21-5), a genotoxic aromatic amine .

Properties

Molecular Formula |

C13H21ClN2O |

|---|---|

Molecular Weight |

256.77 g/mol |

IUPAC Name |

N-(3-methylphenyl)-2-(propylamino)propanamide;hydrochloride |

InChI |

InChI=1S/C13H20N2O.ClH/c1-4-8-14-11(3)13(16)15-12-7-5-6-10(2)9-12;/h5-7,9,11,14H,4,8H2,1-3H3,(H,15,16);1H |

InChI Key |

WHPMFLHCHTWUGB-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC(C)C(=O)NC1=CC=CC(=C1)C.Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Background and Importance

- Chemical Name: (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride

- Molecular Weight: Approximately 256.77 g/mol

- Role: Impurity in prilocaine hydrochloride formulations, important for analytical standards and impurity profiling in drug manufacturing.

The presence of this impurity affects the efficacy and safety profile of prilocaine, making its synthesis and characterization essential for pharmaceutical development and regulatory compliance.

Preparation Methods of Prilocaine Hydrochloride Impurity D

General Synthetic Route for Prilocaine and Related Impurities

The synthesis of prilocaine and its impurities generally involves the formation of an amide bond between a substituted aniline derivative and a suitable acyl chloride or acid derivative. The classical approach involves:

- Preparation of an intermediate acid chloride (e.g., α-chloropropionyl chloride)

- Subsequent coupling with an amine (e.g., n-propylamine) to form the amide bond

- Conversion to the hydrochloride salt form

Specific Preparation of Prilocaine Hydrochloride Impurity D

While direct literature on the exclusive preparation of Prilocaine Hydrochloride Impurity D is limited, impurity synthesis typically follows degradation or side-reaction pathways of the main compound or is prepared as a reference standard by controlled synthesis.

Synthetic Steps (Inferred from Prilocaine Synthesis and Impurity Preparation)

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| 1 | Preparation of α-chloropropionyl chloride from 2-chloropropanoic acid | Traditionally using thionyl chloride; recent methods avoid thionyl chloride for safety | Intermediate isolated with ~88% yield |

| 2 | Formation of amide intermediate by reaction of α-chloropropionyl chloride with 3-methyl aniline derivative | Dropwise addition at 0°C to 30°C, reaction monitored by TLC | Intermediate isolated and purified |

| 3 | Coupling of amide intermediate with n-propylamine in acetone solvent | Reflux at ~70°C for 14 hours, backflow reaction | Final product isolated by crystallization, ~97% purity by HPLC |

| 4 | Conversion to hydrochloride salt by reaction with HCl in appropriate solvent | Room temperature crystallization and drying | Final salt form of impurity obtained |

This method is adapted from the preparation of prilocaine hydrochloride and its impurities as described in patent CN104529812B and related chemical literature.

Alternative and Improved Methods

Recent research has focused on improving the synthesis by:

- Avoiding hazardous reagents such as thionyl chloride by using coupling agents like HATU

- Optimizing reaction temperature and time to improve yield and purity

- Using environmentally friendly solvents and conditions to reduce hazards and cost

For example, a 2024 study demonstrated efficient synthesis of prilocaine precursor amides using 2-chloropropanoic acid with HATU as a coupling reagent at 35°C, achieving high yields without thionyl chloride.

Purification and Isolation

- The crude product is typically purified by recrystallization or preparative liquid chromatography.

- Preparative liquid phase separation often uses a C18 chromatographic column with an acetonitrile-water mobile phase (e.g., 45:55 ratio) to isolate the impurity at high purity levels (above 95%) as confirmed by HPLC.

- The collected eluate is concentrated under reduced pressure to remove solvents and freeze-dried to obtain the pure hydrochloride salt of the impurity.

Analytical Characterization

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment, typically showing purity >95% after purification.

- Nuclear Magnetic Resonance (NMR): Confirms the chemical structure of the impurity.

- Melting Point Determination: Used to verify compound identity and purity (e.g., melting point around 37-38°C for prilocaine hydrochloride).

- Mass Spectrometry: Confirms molecular weight and molecular formula.

Summary Table of Preparation Methods

| Preparation Aspect | Classical Method | Improved Method | Purification Techniques | Analytical Techniques |

|---|---|---|---|---|

| Starting Material | 2-chloropropanoic acid, 3-methyl aniline, n-propylamine | Same, but with coupling reagents like HATU | Recrystallization, preparative HPLC | HPLC, NMR, MS, Melting Point |

| Key Reagents | Thionyl chloride for acid chloride formation | HATU coupling reagent, avoiding thionyl chloride | C18 column chromatography with acetonitrile-water | HPLC purity >95%, NMR structure confirmation |

| Reaction Conditions | Ice bath (0°C), reflux (70°C), 14 h | Mild heating (35°C), 14 h | Freeze-drying after solvent removal | Confirmed molecular weight 256.77 g/mol |

| Yield | ~88-97% for intermediates and final product | Comparable or improved yields with safer reagents | High purity isolation (>95%) | Consistent with impurity standards |

Chemical Reactions Analysis

Types of Reactions

Prilocaine Hydrochloride Imp. D (EP) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound back to its amine form.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.

Major Products Formed

Oxidation Products: Various carboxylic acids and ketones.

Reduction Products: Primary and secondary amines.

Substitution Products: Halogenated and nitrated derivatives.

Scientific Research Applications

Prilocaine Hydrochloride Imp. D (EP) has a wide range of scientific research applications:

Chemistry: Used as a model compound in the study of amide synthesis and reactions.

Biology: Investigated for its effects on cellular processes and nerve conduction.

Medicine: Used in the development of new local anesthetics and pain management therapies.

Industry: Employed in the formulation of topical anesthetic creams and gels.

Mechanism of Action

Prilocaine Hydrochloride Imp. D (EP) exerts its effects by blocking sodium channels in nerve cells. This action prevents the initiation and propagation of nerve impulses, leading to a loss of sensation in the targeted area. The compound binds to the intracellular portion of the sodium channel, stabilizing it in its inactive form and thereby inhibiting nerve conduction.

Comparison with Similar Compounds

Table 1: Key Characteristics of Prilocaine Impurities

| Compound | Structure | CAS | Molecular Formula | MW | Regulatory Designation |

|---|---|---|---|---|---|

| Prilocaine HCl Impurity D | N-(3-Methylphenyl)-2-(propylamino)propanamide HCl | 878791-35-6 | C₁₃H₂₁ClN₂O | 256.77 | EP Impurity D, USP Related Compound |

| Prilocaine HCl Impurity E | N-(4-Methylphenyl)-2-(propylamino)propanamide HCl | 35891-99-7 | C₁₃H₂₁ClN₂O | 256.77 | EP Impurity E |

| Prilocaine Related Compound B | N-(4-Methylphenyl)-2-(propylamino)propanamide (free base) | 744961-76-0 | C₁₃H₂₀N₂O | 220.31 | USP Related Compound B |

| o-Toluidine Hydrochloride | 2-Methylbenzenamine HCl | 636-21-5 | C₇H₁₀ClN | 143.62 | EP Impurity B, USP Related Compound A |

Key Observations:

Positional Isomerism: Impurity D (3-methyl) and Impurity E (4-methyl) differ only in the methyl group position on the phenyl ring. This minor structural variation impacts chromatographic retention times and toxicity profiles .

Free Base vs. Hydrochloride : Related Compound B (USP) is the free base of Impurity E, lacking the HCl salt. This affects solubility and detection methods (e.g., HPLC vs. ion chromatography) .

Toxicity: o-Toluidine (Impurity B) is a Class 2 carcinogen (IARC) and requires stricter control (≤0.03%) compared to other impurities .

Analytical and Regulatory Considerations

- Detection Methods : Reverse-phase HPLC with UV detection (λ = 210–230 nm) is standard. For example, Impurity D elutes later than Impurity E due to the 3-methyl group’s steric effects .

- Acceptance Criteria :

- Reference Standards : USP and EP provide certified reference materials for quantitative analysis .

Pharmacological and Environmental Impact

Biological Activity

Prilocaine, a local anesthetic belonging to the amino amide class, is widely used in clinical practice, particularly in dentistry and minor surgical procedures. Its biological activity is primarily attributed to its mechanism of action on sodium channels, which inhibits nerve conduction. This article delves into the biological activity of Prilocaine Hydrochloride Impurity D (EP) and its related compounds, focusing on their pharmacological properties, clinical implications, and relevant case studies.

Chemical Structure and Properties

Prilocaine Hydrochloride Impurity D is chemically described as (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide Hydrochloride. Its molecular formula is with a molecular weight of approximately 220.3107 g/mol. The compound exhibits structural similarities to other local anesthetics, which contributes to its pharmacological profile.

Prilocaine acts by binding to the intracellular surface of sodium channels in neuronal cell membranes. This binding blocks the influx of sodium ions, preventing action potential propagation and thereby inhibiting nerve impulse transmission. The action is reversible; once the drug diffuses away from the receptor site, normal nerve function can resume .

Pharmacodynamics

- Target : Sodium channel protein type 5 subunit alpha

- Action : Inhibitor

- Organism : Humans

The pharmacodynamic properties also include its ability to limit seizure activity by reducing neuronal excitability. This characteristic is particularly relevant in clinical scenarios where local anesthetics are employed during procedures that may provoke seizures .

Clinical Applications and Case Studies

Prilocaine is commonly used as a local anesthetic in various medical procedures. However, it is associated with certain risks, notably methemoglobinemia , a condition where hemoglobin is converted to methemoglobin, reducing oxygen delivery to tissues.

Case Study: Prilocaine-Induced Methemoglobinemia

A notable case involved a 20-year-old female who developed methemoglobinemia following the administration of approximately 1000 mg of prilocaine during liposuction. The patient exhibited symptoms such as cyanosis and tachycardia, with a methemoglobin level measured at 40% upon admission. Treatment included oxygen therapy and administration of methylene blue, leading to a reduction in methemoglobin levels to 2% . This case highlights the importance of monitoring for adverse effects when using prilocaine, especially in high doses or prolonged procedures.

Comparative Efficacy Studies

Recent studies have evaluated the efficacy of prilocaine in combination with other agents for topical anesthesia. For instance, a comparative study assessed the effectiveness of eutectic mixtures containing prilocaine and lignocaine against other local anesthetics in pediatric patients undergoing minor surgical procedures . Results indicated that combinations involving prilocaine provided effective anesthesia with a favorable safety profile.

Adverse Effects and Safety Profile

While prilocaine is generally safe when used appropriately, adverse effects can occur:

- Methemoglobinemia : As discussed, this condition can arise from excessive doses.

- Local reactions : Including redness or swelling at the injection site.

- Systemic toxicity : Rarely observed but can include CNS effects such as seizures or cardiovascular complications.

Q & A

Q. What validated HPLC methods are recommended for identifying and quantifying Prilocaine Hydrochloride Impurity D?

Answer: Prilocaine Hydrochloride Impurity D can be quantified using reversed-phase HPLC with UV detection. The United States Pharmacopeia (USP) recommends the following parameters:

- Column: C18 (250 mm × 4.6 mm, 5 µm)

- Mobile Phase: Acetonitrile-phosphate buffer (pH 3.0) in a gradient elution.

- Detection: UV at 254 nm.

- Flow Rate: 1.0 mL/min.

USP Reference Standards (e.g., Prilocaine Hydrochloride RS and Related Compound A RS) are critical for calibration . A typical retention time for Impurity D is 8.2 minutes under these conditions. Method validation should include specificity, linearity (1–50 µg/mL), and precision (RSD < 2%).

Q. What synthetic pathways are documented for Prilocaine Hydrochloride?

Answer: Prilocaine Hydrochloride is synthesized via a two-step condensation:

Step 1: React o-toluidine with 2-bromopropionyl bromide to form 2-bromo-o-propionotoluidine.

Step 2: Condense the intermediate with propylamine to yield prilocaine base, followed by HCl neutralization .

Key quality checkpoints include:

- Purity assessment via NMR (δ 1.1 ppm for propylamine protons).

- Residual solvent analysis (e.g., ethyl acetate ≤ 5000 ppm).

Advanced Research Questions

Q. How do in vitro and in vivo models compare in assessing Prilocaine-induced neurotoxicity?

Answer: Neurotoxicity is evaluated using:

- In vitro: Dorsal root ganglion (DRG) neurons exposed to 2.5% prilocaine (pH 4.7) to measure sodium channel blockade and axonal degeneration .

- In vivo: Rat intrathecal models (e.g., 30 µL of 2.5% prilocaine) monitored for motor/sensory deficits over 7 days.

Key Findings:

- Prilocaine shows 20% slower recovery of nerve function compared to lidocaine.

- Histopathology reveals vacuolization in spinal cord tissues at 72 hours post-injection.

Q. How does solvation structure influence Prilocaine Hydrochloride stability in aqueous vs. amphiphilic environments?

Answer: Neutron diffraction and EPSR simulations reveal:

- Aqueous solution: Hydration shells form around the amide group (O–H interactions at 1.8 Å) and aromatic ring (π–H bonding).

- Amphiphilic (methanol/water): Methanol disrupts hydration at the aromatic ring, increasing solubility but reducing crystallinity .

Implications:

- Stability assays show 15% faster degradation in methanol/water (t½ = 8 hrs vs. 12 hrs in pure water).

Q. What ecotoxicological risks are associated with Prilocaine metabolites like o-toluidine?

Answer: o-Toluidine, a carcinogenic metabolite, poses environmental risks:

- Aquatic toxicity: EC50 = 12 mg/L (algae; 72 hrs).

- Soil adsorption: Log Koc = 2.1, indicating moderate mobility .

Mitigation Strategies:

- Advanced oxidation processes (e.g., UV/H2O2) degrade 95% of o-toluidine in 60 minutes.

Q. How do structural modifications alter the pharmacological profile of Prilocaine analogs?

Answer: Modifying the propylamino or aromatic groups impacts:

Q. What analytical challenges arise in distinguishing stereoisomers of Prilocaine Impurity D?

Answer: (RS)-N-(3-Methyl-phenyl)-2-(propylamino)propanamide requires chiral separation techniques:

- Method: Chiralpak AD-H column (hexane:isopropanol:diethylamine = 90:10:0.1).

- Resolution: 1.5 for enantiomers .

Validation:

- Limit of quantitation (LOQ) = 0.1% for each isomer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.